4'-Diethylamino-4-nitrostilbene
Description
Conceptual Framework of Electron Donor-Acceptor (D-π-A) Systems in Organic Chromophores
Organic chromophores possessing a donor-π-acceptor (D-π-A) architecture are fundamental to the development of nonlinear optical (NLO) materials. rsc.org This design incorporates an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated bridge. rsc.org This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a substantial change in the molecule's dipole moment. rsc.orgacs.org The efficiency of this ICT is a key determinant of the material's NLO properties. researchgate.net The D-π-A framework allows for the tuning of electronic and optical characteristics by modifying the donor, acceptor, or the π-linker. rsc.org
Significance of Stilbene (B7821643) Derivatives in Photonic and Electronic Materials Research
Stilbene derivatives are a prominent class of D-π-A chromophores that have garnered considerable attention for their potential in photonic and electronic applications. rsc.orgresearchgate.net Their rigid π-conjugated backbone provides a robust framework for efficient ICT. The versatility of stilbene chemistry allows for the systematic modification of the donor and acceptor groups, enabling the fine-tuning of their photophysical and nonlinear optical properties. nih.govresearchgate.net These derivatives have been investigated for a range of applications, including as second-harmonic generators, in electro-optic modulators, and as fluorescent probes. researchgate.netnih.gov
Research Trajectory of 4'-Diethylamino-4-nitrostilbene (DEANS) as a Model System
This compound (DEANS), and its close analog 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), are considered prototype "push-pull" chromophores. nih.gov The diethylamino group serves as a potent electron donor, while the nitro group acts as a strong electron acceptor, connected by the stilbene π-bridge. This distinct electronic asymmetry leads to a significant ground-state dipole moment and a large change in dipole moment upon excitation, making it highly sensitive to its environment. acs.org DEANS has been extensively studied to understand fundamental processes like solvatochromism and to benchmark the nonlinear optical response of push-pull systems. nih.govresearchgate.net Its well-defined structure and pronounced charge-transfer characteristics have made it an invaluable model system in the development of advanced organic materials. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3 |
InChI Key |
IXYATCDSDHQBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering
Established Synthetic Routes for 4'-Diethylamino-4-nitrostilbene
The creation of the stilbene (B7821643) backbone of this compound can be achieved through several organic reactions. The choice of synthetic route often depends on the desired stereoisomer (E or Z), yield, and scalability.
The Wittig reaction is a widely employed and versatile method for the synthesis of stilbenes and their derivatives. nih.govwiley-vch.de This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane, to form an alkene. udel.edumasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of 4-nitrobenzaldehyde (B150856) with the ylide generated from 4-(diethylamino)benzyltriphenylphosphonium bromide.
The general steps for the synthesis via the Wittig reaction are:
Preparation of the phosphonium (B103445) salt: This is typically achieved through the reaction of triphenylphosphine (B44618) with a suitable benzyl (B1604629) halide, such as 4-(diethylamino)benzyl bromide.
Generation of the ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, to form the nucleophilic ylide.
Reaction with the aldehyde: The ylide is then reacted with 4-nitrobenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
A significant advantage of the Wittig reaction is its potential for stereoselectivity. The stereochemical outcome (the ratio of E to Z isomers) can be influenced by the nature of the ylide, the reaction conditions, and the presence of stabilizing or destabilizing groups on the reactants. digitellinc.com For many stilbene syntheses, the Wittig reaction, particularly under specific conditions, can be tailored to predominantly yield the thermodynamically more stable E-isomer (trans-stilbene). capes.gov.brnih.govresearchgate.net In some cases, the E-isomer may precipitate from the reaction mixture, facilitating its separation. wiley-vch.de
| Reactant 1 | Reactant 2 | Key Reagents | Product | Typical Stereoselectivity |
| 4-(Diethylamino)benzyltriphenylphosphonium bromide | 4-Nitrobenzaldehyde | Strong base (e.g., LiOH, n-BuLi) | (E/Z)-4'-Diethylamino-4-nitrostilbene | Often favors the E-isomer chegg.com |
While the Wittig reaction is a cornerstone of stilbene synthesis, several other methods have been developed, offering alternative approaches that may be advantageous in certain contexts. nih.gov These alternatives can provide different stereoselectivities, functional group tolerances, or milder reaction conditions.
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the stilbene double bond by reacting an aryl halide with an alkene. For instance, 4-iodonitrobenzene could be coupled with 4-vinyl-N,N-diethylaniline.
Suzuki Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. A potential route could involve the reaction of 4-nitrophenylboronic acid with a 4-(diethylamino)styryl halide.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding ylide. wiley-vch.de The HWE reaction often provides excellent selectivity for the E-alkene, and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine oxide from the Wittig reaction.
Visible-Light-Induced Cross-Coupling: A more recent, transition-metal-free approach involves the visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, where the nitro group acts as a leaving group. rsc.org This method offers a greener alternative for the synthesis of (E)-stilbenes.
| Synthetic Method | General Reactants | Catalyst/Reagent | Key Advantages |
| Heck Reaction | Aryl halide, Alkenyl derivative | Palladium catalyst | Good functional group tolerance rsc.org |
| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst | Mild reaction conditions, high yields rsc.org |
| Horner-Wadsworth-Emmons | Phosphonate, Aldehyde/Ketone | Base | High E-selectivity, easier purification wiley-vch.de |
| Visible-Light-Induced Cross-Coupling | Aryl diazonium salt, Nitroalkene | Organophotoredox catalyst | Metal-free, green conditions rsc.org |
Derivatization Strategies for Targeted Properties
The intrinsic properties of this compound can be fine-tuned through chemical modification. These derivatization strategies are crucial for optimizing the compound for specific applications by enhancing its physical and chemical characteristics.
The solubility and processability of stilbene derivatives are critical for their incorporation into various materials and devices. One common strategy to improve these properties is the modification of the alkyl chains on the amino group. For instance, increasing the length of the alkyl chains from diethyl to dihexyl, as in the case of 4-(N,N-dihexylamino)-4′-nitrostilbene (DHANS), has been shown to enhance solubility in organic solvents. researchgate.net This increased solubility facilitates the growth of high-quality single crystals and the preparation of thin films.
| Modification Strategy | Example Compound | Effect on Property |
| Lengthening alkyl chains on the donor group | 4-(N,N-Dihexylamino)-4'-nitrostilbene (DHANS) | Increased solubility in organic solvents researchgate.net |
| Introduction of flexible linker groups | Stilbene derivatives with ether or ester linkages | Improved processability and potential for liquid crystallinity |
Covalently attaching this compound chromophores to a polymer backbone is a powerful method for creating robust materials with a high density of the active species. This approach prevents phase separation and chromophore sublimation, which can be issues in non-covalent systems.
Side-chain polymers are a common architecture where the stilbene derivative is attached as a pendant group to the main polymer chain. rsc.org This can be achieved by first synthesizing a monomer containing the this compound moiety and then polymerizing it, often with other co-monomers to tune the final properties of the material. researchgate.net For example, a methacrylic or acrylic monomer functionalized with the stilbene chromophore can be synthesized and then subjected to radical polymerization. researchgate.netscirp.org The resulting side-chain polymers can exhibit interesting properties, such as liquid crystallinity, depending on the nature of the polymer backbone and the mesogenic properties of the stilbene side-chain. dtic.milrsc.org
| Polymer Architecture | Method of Incorporation | Resulting Material | Potential Advantages |
| Side-Chain Polymer | Polymerization of a functionalized monomer | e.g., Polymethacrylate with pendant stilbene groups | High chromophore density, improved thermal stability researchgate.net |
| Main-Chain Polymer | Polycondensation of difunctional stilbene monomers | e.g., Polyesters or polyamides containing stilbene units | Ordered polymer structure, potentially enhanced mechanical properties |
An alternative to covalent bonding is the non-covalent integration of this compound into a host matrix. researchgate.net This "guest-host" approach involves dispersing the chromophore (the guest) within a polymer or inorganic glass (the host). escholarship.orgrsc.org The primary advantage of this method is its simplicity, as it typically involves mixing the two components in a common solvent and then removing the solvent to form a doped film.
| Host Material | Type of Interaction | Advantages | Disadvantages |
| Amorphous Polymers (e.g., PMMA) | Van der Waals, Dipole-dipole | Ease of processing, optical transparency | Chromophore aggregation, phase separation |
| Porous Glasses (e.g., Silica) | Hydrogen bonding, van der Waals | High thermal stability, defined pore structure | Potential for scattering losses, complex infiltration |
| Liquid Crystals | Anisotropic intermolecular forces | Ability to align chromophores | Temperature-dependent properties |
Development of Analogous Push-Pull Chalcones and Related Structures
The fundamental push-pull architecture of this compound has inspired the development of a broad class of analogous compounds, particularly chalcones, for applications in materials science. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, offer a versatile platform for molecular engineering. Their synthesis is often straightforward, and their electronic properties can be readily tuned by modifying the substituent groups on the aromatic rings. rsc.orgijres.org This allows for the systematic investigation of structure-property relationships, particularly concerning nonlinear optical (NLO) phenomena.
The core strategy in designing these analogous structures involves the incorporation of strong electron-donating (push) and electron-accepting (pull) groups at opposite ends of a π-conjugated system, mirroring the design of this compound. ijres.org This intramolecular charge transfer is crucial for generating significant molecular hyperpolarizabilities, which are a prerequisite for second-order NLO effects. ijres.org
Synthetic Methodologies
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation . rsc.orgresearchgate.net This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.netyoutube.com The choice of base is critical and can range from aqueous hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to organometallic catalysts. researchgate.net For instance, the synthesis of some chalcone (B49325) derivatives has been achieved with high yields using catalysts like zinc(II) L-proline complex in water, which also offers the advantage of being recyclable. researchgate.net
Alternative synthetic routes have also been explored to overcome some limitations of the traditional Claisen-Schmidt condensation, such as the use of harsh reaction conditions. These methods include:
Suzuki Reaction: This cross-coupling reaction provides a versatile method for forming the carbon-carbon bonds necessary for the chalcone backbone. researchgate.net
Wittig Reaction: This reaction offers another pathway to create the central double bond of the chalcone structure. researchgate.net
Photo-Fries Rearrangement: This photochemical method can be employed for the synthesis of specific chalcone frameworks. researchgate.net
The selection of the synthetic methodology often depends on the specific functional groups present in the precursor molecules and the desired purity and yield of the final product.
Molecular Engineering and Research Findings
The molecular engineering of push-pull chalcones focuses on optimizing their NLO properties by systematically varying the donor and acceptor groups and the nature of the π-conjugated bridge. Research has shown a direct correlation between the strength of the push-pull effect and the resulting molecular properties. nih.gov An enhancement of the push-pull effect leads to a narrowing of the HOMO-LUMO energy gap, which is a key indicator of increased molecular polarizability and hyperpolarizability. nih.gov
For example, a series of chalcone derivatives were synthesized and their second-order nonlinear optical polarizabilities (β) were calculated. It was found that the introduction of a bromo group into the chalcone molecule significantly improved both the microscopic and macroscopic NLO properties. pku.edu.cn Furthermore, the bromo group was observed to enhance the transparency and thermal stability of the materials, making it a valuable substituent for designing effective organic NLO materials. pku.edu.cn
In another study, two push-pull chalcone derivatives, (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) and (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP), were designed and synthesized. rsc.orgrsc.org These compounds were investigated as photoinitiators for free radical polymerization, demonstrating the broader applicability of push-pull chalcones beyond NLO materials. rsc.orgrsc.org The study highlighted how the introduction of different electron-accepting and donating groups can be used to tailor the photophysical properties of the chalcones for specific applications. rsc.org
The following tables summarize the synthesis and properties of some representative analogous push-pull chalcones.
Table 1: Synthesis of Analogous Push-Pull Chalcones
| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Method | Solvent | Yield (%) | Ref. |
| (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP) | 4-bromo benzaldehyde | 4-dimethylamino acetophenone | Claisen-Schmidt | Ethanol | Not Specified | rsc.orgrsc.org |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) | 4-formyl-N,N-dimethylaniline | (E)-2-(benzo[d]thiazol-2-yl)-3-(4-acetylphenyl)acrylonitrile | Claisen-Schmidt | Not Specified | Not Specified | rsc.orgrsc.org |
| (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC) | 2-bromo benzaldehyde | 1-(2-((phenylsulfonyl)amine))phenyl)ethan-1-one | Not Specified | Not Specified | Not Specified | acs.org |
Note: Detailed solvent and yield information is not always available in the cited literature.
Table 2: Research Findings for Analogous Push-Pull Chalcones
| Compound Name | Key Findings | Application | Ref. |
| (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP) | Can initiate free radical polymerization. | Photoinitiator | rsc.orgrsc.org |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-((E)-3-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acrylonitrile (DMAP-CN) | Exhibits less reactivity than BDMAP in free radical polymerization. | Photoinitiator | rsc.orgrsc.org |
| (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC) | Shows significant second-order molecular optical scattering and two-photon absorption. | Nonlinear Optics | acs.org |
| Bromo-substituted chalcones | Bromo group enhances microscopic and macroscopic NLO properties, transparency, and thermal stability. | Nonlinear Optics | pku.edu.cn |
These examples underscore the successful application of molecular engineering principles to develop chalcone-based materials with tailored properties, drawing inspiration from the fundamental push-pull structure of compounds like this compound. The ease of synthesis and the tunability of their electronic characteristics continue to make chalcones a focal point of research in the field of organic functional materials.
Advanced Electronic Structure and Spectroscopic Investigations
Ground State Electronic Configuration and Charge Distribution
In its ground state, 4'-Diethylamino-4-nitrostilbene exhibits a significant permanent electric dipole moment. This is a direct consequence of the charge separation induced by the electron-donating diethylamino group and the electron-withdrawing nitro group. Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the electronic structure of related molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS). nih.gov These studies reveal a charge distribution where the amino group holds a partial positive charge and the nitro group a partial negative charge, establishing the molecule's inherent polarity. This charge distribution is a key factor in its interaction with surrounding solvent molecules.
One-Photon Absorption Spectroscopy
The absorption of light by this compound is dominated by a strong band in the visible region, which is highly sensitive to the molecular environment.
Intramolecular Charge Transfer (ICT) Absorption Bands
The prominent absorption band observed for this compound is attributed to an intramolecular charge transfer (ICT) transition. nih.gov Upon excitation, an electron is promoted from a molecular orbital primarily localized on the electron-donating diethylamino moiety to an orbital concentrated on the electron-withdrawing nitro group. This S0 → S1 transition results in a significant increase in the dipole moment of the excited state compared to the ground state. spiedigitallibrary.org The efficiency of this charge transfer is a hallmark of "push-pull" systems and is responsible for their strong nonlinear optical properties. nih.govrsc.org
Solvatochromic Shifts in Absorption Spectra
The position of the ICT absorption band of this compound is markedly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift). This is because polar solvent molecules can stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. spiedigitallibrary.orgresearchgate.net For instance, the two-photon absorption peak of the related 4-Dimethylamino-4'-nitrostilbene (DANS) shifts from 834 nm in the low-polarity solvent isobutyl isobutyrate to 892 nm in the highly polar solvent DMSO. spiedigitallibrary.org This systematic shift provides a quantitative measure of the interaction between the chromophore and its solvent environment.
Table 1: Solvatochromic Shifts in Absorption for 4-Dimethylamino-4'-nitrostilbene (DANS)
| Solvent | Dielectric Constant | Absorption Peak (nm) |
|---|---|---|
| Isobutyl isobutyrate | 4 | 834 |
| 1,3-Dioxolane | - | - |
| DMSO | 48 | 892 |
Data sourced from SPIE Digital Library spiedigitallibrary.org
Influence of Protonation on Absorption Characteristics
Protonation of the diethylamino group significantly alters the absorption spectrum of this compound. When the nitrogen atom of the amino group is protonated, its electron-donating ability is effectively nullified. Theoretical studies on the related DANS molecule have shown that protonation leads to a substantial blue shift (hypsochromic shift) in the absorption maximum. nih.gov This is because the ICT character of the transition is lost, and the absorption becomes more characteristic of the local excitations within the nitrostilbene backbone. This property makes such compounds potential candidates for applications where tuning of absorption is desired. nih.gov
Fluorescence Emission Spectroscopy
The fluorescence of this compound is highly sensitive to the solvent environment, exhibiting pronounced solvatofluorochromism.
Solvatofluorochromism and Solvent Polarity Dependence
The emission spectrum of this compound shows a dramatic red shift as the polarity of the solvent increases. This is a classic example of solvatofluorochromism. The excited state, having a larger dipole moment due to ICT, is more stabilized by polar solvents than the ground state. This leads to a smaller energy gap for fluorescence emission in more polar environments. In some cases, dual fluorescence can be observed in medium polarity solvents, corresponding to emissions from both a locally excited (LE) state and a charge-transfer (CT) state. nih.gov
The fluorescence quantum yield of related molecules like 4-dimethylamino-4'-nitrostilbene is also strongly dependent on solvent polarity. For example, the fluorescence quantum yield of 4-dimethylamino-4'-nitrostilbene is 0.53 in benzene, but drops significantly to 0.008 in methylene (B1212753) chloride and 0.002 in dimethylformamide. omlc.org This quenching in polar solvents is often attributed to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state.
Table 2: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene in Various Solvents
| Solvent | Fluorescence Quantum Yield |
|---|---|
| Pentane | 0.14 |
| Benzene | 0.53 |
| Methylene chloride | 0.008 |
| Dimethylformamide | 0.002 |
Data sourced from OMLC omlc.org
Fluorescence Quantum Yield Studies in Diverse Environments
The fluorescence quantum yield of push-pull chromophores like this compound is highly sensitive to the surrounding solvent environment. This sensitivity is primarily due to the significant change in dipole moment upon photoexcitation, which influences the rates of radiative and non-radiative decay pathways. Studies on the closely related compound 4-Dimethylamino-4'-nitrostilbene (DANS) have demonstrated a strong dependence of fluorescence quantum yield on solvent polarity.
In nonpolar solvents, DANS exhibits a relatively high fluorescence quantum yield. For instance, in benzene, the quantum yield has been reported to be as high as 0.7 and also measured at 0.53. omlc.org In pentane, another nonpolar solvent, the quantum yield is 0.14. omlc.org However, as the polarity of the solvent increases, the fluorescence quantum yield dramatically decreases. In moderately polar solvents like methylene chloride, the quantum yield drops to 0.008, and in the highly polar solvent dimethylformamide, it is further reduced to 0.002. omlc.org This pronounced quenching of fluorescence in polar solvents is attributed to the stabilization of the charge-transfer excited state, which promotes non-radiative decay channels such as intersystem crossing and internal conversion.
Table 1: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|
| Benzene | 0.53 omlc.org |
| Pentane | 0.14 omlc.org |
| Methylene Chloride | 0.008 omlc.org |
| Dimethylformamide | 0.002 omlc.org |
Stokes Shift Analysis and Excited State Polarization
The Stokes shift, which is the difference in energy between the maximum of the absorption and emission spectra, provides valuable information about the change in geometry and electronic structure of a molecule in the excited state. For donor-acceptor stilbenes, the Stokes shift is particularly sensitive to the solvent polarity due to the large change in dipole moment upon excitation.
Investigations into 4-Dimethylamino-4'-nitrostilbene (DANS) have shown a systematic shift in the S₀→S₁ transition peak in the linear absorption spectrum with increasing solvent polarity. researchgate.net This solvatochromic shift is a direct consequence of the significant permanent electric dipole moment in the ground state interacting with the solvent environment. researchgate.netspiedigitallibrary.org Upon excitation, the molecule transitions to a highly polarized, charge-transfer excited state. The stabilization of this excited state by polar solvents leads to a red-shift in the fluorescence emission, thereby increasing the Stokes shift. This behavior is indicative of a substantial increase in the dipole moment in the excited state compared to the ground state.
Two-Photon Absorption (2PA) Spectroscopy
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has significant applications in areas such as 3D microfabrication, data storage, and biological imaging.
Measurement of 2PA Cross-Sections and Spectral Profiles
The two-photon absorption (2PA) cross-section (σ₂) is a measure of the probability of a 2PA event occurring. For D-π-A chromophores like this compound, the 2PA cross-section can be substantial. The measurement of 2PA spectra and cross-sections is often performed using techniques like the Z-scan method or by comparing the signal to a known reference standard, such as fluorescein. spiedigitallibrary.orgoptica.org
Studies on 4-Dimethylamino-4'-nitrostilbene (DANS) have revealed that the 2PA cross-section is influenced by the solvent environment. For example, a decrease in the two-photon absorption strength is observed when the solvent is changed from chloroform (B151607) and dichloromethane (B109758) to the more polar dimethyl sulfoxide. researchgate.net The 2PA cross-section for the S₀→S₁ transition in DANS can vary significantly, ranging from 160 GM in isobutyl acetate (B1210297) to 240 GM in 1,3-Dioxolane (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). researchgate.net It has also been noted that the topologically similar donor-π–acceptor dye 4-dimethylamino-4′-nitrostilbene exhibits a 2PA cross-section as large as 116 GM in a chloroform solution. acs.org
Table 2: Two-Photon Absorption (2PA) Properties of 4-Dimethylamino-4'-nitrostilbene (DANS) in Different Solvents
| Solvent | 2PA Peak Wavelength (nm) | 2PA Cross-Section (GM) |
|---|---|---|
| Isobutyl isobutyrate | 834 researchgate.netspiedigitallibrary.org | - |
| Isobutyl acetate | - | 160 researchgate.net |
| 1,3-Dioxolane | - | 240 researchgate.net |
| DMSO | 892 researchgate.netspiedigitallibrary.org | - |
Two-Photon Solvatochromism and Environmental Effects
Similar to one-photon absorption and emission, the two-photon absorption spectrum of this compound and its analogues is sensitive to the solvent polarity, a phenomenon known as two-photon solvatochromism. researchgate.net For DANS, the 2PA peak exhibits a systematic shift to longer wavelengths (red-shift) as the dielectric constant of the solvent increases. researchgate.netspiedigitallibrary.org
Specifically, the 2PA peak of DANS shifts from 834 nm in a low-polarity solvent like isobutyl isobutyrate (dielectric constant ≈ 4) to 892 nm in the highly polar solvent DMSO (dielectric constant ≈ 48). researchgate.netspiedigitallibrary.org This solvatochromic shift in the 2PA spectrum quantitatively follows the corresponding shift of the S₀→S₁ transition in the linear absorption spectrum. researchgate.netspiedigitallibrary.org This indicates that the ground state's significant permanent electric dipole moment plays a crucial role in the interaction with the solvent environment, influencing both one- and two-photon absorption processes. researchgate.netspiedigitallibrary.org Interestingly, while the 2PA peak position shows a clear correlation with solvent polarity, the variation in the peak 2PA cross-section does not exhibit a direct correlation. researchgate.netspiedigitallibrary.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques provide detailed information about the molecular structure and its changes during chemical processes. Advanced techniques like femtosecond stimulated Raman spectroscopy can track these structural evolutions on ultrafast timescales.
Femtosecond Stimulated Raman Spectroscopy (FSRS) for Excited State Structural Elucidation
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for obtaining high-resolution vibrational spectra of short-lived excited states. nih.govnih.gov By applying a sequence of ultrashort laser pulses, FSRS can capture snapshots of the molecular structure as it evolves on the excited-state potential energy surface.
Studies on 4-dimethylamino-4′-nitrostilbene (DNS) using FSRS with 403 nm excitation have provided insights into the structural dynamics during intramolecular charge transfer (ICT). researchgate.net The time-resolved Raman spectra reveal the evolution of key vibrational modes, such as the ν(NO₂), ν(C=C), and phenyl ν₈ₐ modes. researchgate.net The analysis of these spectra allows for the distinction between different geometries of the molecule in the excited state, such as planar and twisted conformations. researchgate.net Specifically, the kinetic traces of the major vibrational modes can be used to follow the structural changes associated with the formation of a twisted intramolecular charge transfer (TICT) state, which is a common relaxation pathway for this class of molecules. researchgate.net
Time-Resolved Vibrational Studies of Charge Transfer Dynamics
The dynamics of intramolecular charge transfer (ICT) in this compound and its analogs, such as 4-dimethylamino-4'-nitrostilbene (DMANS/DNS), have been extensively investigated using time-resolved vibrational spectroscopy. These techniques, particularly Femtosecond Stimulated Raman Spectroscopy (FSRS), provide detailed structural information on the ultrafast timescales characteristic of electron and nuclear rearrangement following photoexcitation.
Upon photoexcitation, push-pull stilbenes like this compound transition from a neutral ground state to an excited state with significant charge separation. This process is often coupled with structural changes, most notably the twisting of the molecule around the ethylenic double bond or the single bonds connecting the phenyl rings to the vinyl group. FSRS allows for the direct observation of the vibrational modes that are sensitive to these electronic and structural changes.
Studies on the closely related DMANS reveal the complex dynamics following excitation. researchgate.net After the initial excitation, the molecule evolves from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. This transition is marked by changes in the frequencies and intensities of key vibrational bands. The process involves not just the twisting of the central C=C bond, which leads to cis-trans isomerization, but also twisting around the C-N single bond of the amino group and the C-N single bond of the nitro group. In polar solvents, the formation of the TICT state, involving the rotation of the nitrophenyl group, is a dominant relaxation pathway. researchgate.net
FSRS experiments on DMANS, excited at 403 nm, have successfully tracked the kinetic evolution of major vibrational modes. researchgate.net These include the symmetric nitro stretching mode (νNO₂), the ethylenic C=C stretching mode (νC=C), and a phenyl ring mode (ν₈ₐ). The observed changes in these modes provide a direct window into the structural evolution from a planar geometry to a twisted geometry in the excited state. For instance, the appearance of new, shifted bands corresponding to these modes signifies the formation of the twisted ICT state.
The table below summarizes the key vibrational modes of the DMANS analogue in its ground state and the evolution of these modes in the excited state, highlighting the structural changes associated with the charge transfer process.
| Vibrational Mode | Ground State (Planar) Wavenumber (cm⁻¹) | Excited State (Twisted) Wavenumber (cm⁻¹) | Assignment |
| νNO₂ | 1333 | 1315 | Symmetric stretching of the nitro group, sensitive to electron density on the nitrophenyl moiety. |
| νC=C | 1583 | 1555 | Stretching of the central ethylenic double bond, indicating changes in bond order upon excitation. |
| ν₈ₐ (phenyl) | 1605 | 1595 | Phenyl ring stretching mode, reflecting changes in the electronic structure of the aromatic rings. researchgate.net |
This data is based on studies of the analogous compound 4-dimethylamino-4'-nitrostilbene (DNS). researchgate.net
The kinetic traces of these vibrational modes show that the transition to the twisted ICT state occurs on a picosecond timescale. researchgate.netresearchgate.net In nonpolar solvents, the primary deactivation pathway is cis-trans isomerization, while in polar solvents, the stabilization of the charge-separated TICT state becomes a competitive and often dominant deactivation channel. researchgate.net Time-resolved infrared (TRIR) spectroscopy has also been employed to study related donor-acceptor molecules, corroborating the findings by probing changes in nitrile or other infrared-active reporter groups. psu.edursc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy of Triplet States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of molecules with unpaired electrons, such as photoexcited triplet states. nih.govumich.edu In molecules like this compound, intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to a triplet state (T₁) can occur. The T₁ state is a diradical species with two unpaired electrons, making it EPR active.
The study of photoexcited triplet states by time-resolved EPR (TR-EPR) can provide invaluable information on the electronic structure and geometry of the triplet species. researchgate.net Key parameters obtained from EPR spectra include the zero-field splitting (ZFS) parameters, D and E. researchgate.netchemrxiv.org The D parameter relates to the average distance between the two unpaired electrons, providing a measure of the triplet state's delocalization, while the E parameter reflects the deviation of the spin distribution from axial symmetry. researchgate.net For a push-pull system like this compound, the extent of triplet state delocalization over the π-conjugated backbone is a critical factor influencing its properties and potential applications. nih.gov
Upon formation via ISC, the triplet sublevels are often not populated according to a thermal (Boltzmann) distribution. This phenomenon, known as spin polarization, leads to characteristic absorptive and emissive (negative) signals in the EPR spectrum. researchgate.net Analysis of these spin polarization patterns can provide detailed insights into the ISC mechanism and the relative population rates of the individual triplet sublevels.
While extensive studies on the singlet excited state dynamics of this compound and its analogs exist, specific experimental TR-EPR data for its triplet state are not widely reported in the literature. However, based on studies of other intramolecular charge transfer molecules and π-conjugated systems, it is anticipated that if a triplet state is formed, EPR spectroscopy would be the definitive method for its characterization. nih.govnih.gov The technique would allow for the determination of the triplet state's electronic distribution, geometry, and the kinetics of its formation and decay. nih.gov
Photophysical Dynamics and Intramolecular Charge Transfer Processes
Ultrafast Photoexcitation and Relaxation Pathways
Following the absorption of light, the molecule embarks on a rapid journey through various electronic and conformational states, seeking pathways to dissipate the newly acquired energy.
Upon photoexcitation, the molecule transitions from its stable ground state (S₀) to the first excited singlet state (S₁) in what is known as the Franck-Condon (FC) region. This transition occurs without any initial change in the nuclear geometry. For the trans isomer of the model compound DANS, computational studies show that immediately after arriving in the S₁ FC state, the molecule undergoes an ultrafast conversion to a quinoid-like electronic structure. nih.gov This initial electronic rearrangement sets the stage for the subsequent relaxation pathways.
Internal conversion is a non-radiative process that allows the excited molecule to return to the ground state without emitting light. For molecules like DEANS and DANS, these pathways are highly efficient and complex, often involving conical intersections (CIs), which are points where the potential energy surfaces of two electronic states (like S₁ and S₀) intersect, providing a highly efficient funnel for deactivation.
In DANS, the relaxation dynamics are a competition between fluorescence, intersystem crossing to the triplet manifold, and internal conversion. researchgate.net The efficiency of these pathways is strongly dependent on solvent polarity. rsc.org In polar solvents, relaxation is primarily driven by torsional motions that lead to non-radiative decay. researchgate.net Studies on DANS have identified an ultrafast internal conversion component of approximately 440 femtoseconds, corresponding to the transition from the initially formed locally excited state to a more charge-separated state. researchgate.netresearchgate.net For the trans isomer in non-polar solvents, relaxation can proceed through a mixed singlet and triplet mechanism, while for the cis isomer, the potential energy surface often leads directly down to a conical intersection, promoting efficient non-radiative decay. nih.gov
Nature and Formation of Charge Transfer (CT) Excited States
The journey from the initial excited state to the final relaxed state involves several key types of charge-transfer excited states.
The state reached immediately after photon absorption is the Franck-Condon state, which quickly evolves into a planar, highly polarized state known as the locally-excited (LE) state. nih.gov This state, while having significant charge-transfer character, retains a planar geometry similar to the ground state. The LE state is not the final emissive state in polar environments but rather a crucial intermediate. Its evolution can be tracked using advanced spectroscopic techniques like femtosecond stimulated Raman spectroscopy, which can distinguish the vibrational signatures of the LE state from subsequent charge-transfer states. nih.gov Chromophores with strongly electron-donating substituents, such as the diethylamino group, favor excited states with significant charge-transfer character over those that are purely locally excited. researchgate.net
From the LE state, the system evolves into a more stable Intramolecular Charge Transfer (ICT) state. This process involves further separation of charge, creating a large dipole moment in the excited state. gustavus.edunih.gov The ground state of DANS has a neutral electronic structure with delocalized π-electrons, but upon photoexcitation, it converts to a highly polarized, zwitterionic form, which is the ICT state. nih.gov This state is responsible for the characteristic large Stokes shift (the difference between the absorption and emission maxima) observed for these molecules, which increases with solvent polarity. nih.gov The formation of the ICT state is a hallmark of "push-pull" molecules and is the origin of their significant nonlinear optical properties. optica.orgrsc.org
| Process | Observed Timescale | Solvent/Conditions | Reference |
|---|---|---|---|
| LE to CT State Internal Conversion | ~440 fs | General | researchgate.netresearchgate.net |
| ICT Dynamics (barrierless) | ~220 fs | Polar Solvents (for DNBP, a related molecule) | nih.gov |
In polar solvents, a key deactivation pathway opens up: the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.gov Starting from the planar ICT state, the molecule can undergo rotation around the single bonds connecting the phenyl rings to the central ethylene (B1197577) group or, more significantly, the bond between the phenyl ring and the donor (amino) or acceptor (nitro) group. nih.govresearchgate.net This twisting leads to a new, lower-energy excited state where the donor and acceptor moieties are electronically decoupled, resulting in near-complete charge separation.
This TICT state is typically non-fluorescent or very weakly fluorescent. Its formation provides a highly efficient non-radiative decay channel that competes directly with fluorescence from the planar ICT state. nih.gov This competition explains the dramatic decrease in fluorescence quantum yield observed for DANS and related compounds as solvent polarity increases. nih.govomlc.org The stabilization of the highly polar TICT state in polar solvents makes this pathway more favorable, effectively quenching the fluorescence.
| Solvent | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|
| Pentane | 0.14 | omlc.org |
| Benzene | 0.53 | omlc.org |
| Methylene (B1212753) Chloride | 0.008 | omlc.org |
| Dimethylformamide | 0.002 | omlc.org |
Conformational Dynamics and Torsional Coordinates in Excited States
Upon photoexcitation to the first excited singlet state (S₁), 4'-Diethylamino-4-nitrostilbene undergoes significant structural rearrangements. These conformational dynamics are primarily dictated by torsional motions around several key bonds, which facilitate the relaxation of the excited state. The molecule's structural flexibility, with multiple possible torsion angles, is central to its photophysical behavior. researchgate.net
Nitro Group Torsion as a Dominant Relaxation Pathway
A predominant relaxation pathway in the excited state of similar nitroaromatic push-pull chromophores involves the torsion of the nitro group. nih.gov This twisting motion is strongly coupled with the intramolecular charge transfer process. nih.gov Time-resolved vibrational spectroscopy and computational studies on related molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) indicate that the twisting of the nitrophenyl group occurs on an ultrafast timescale, within hundreds of femtoseconds. nih.gov This structural change is a key coordinate in the decay from the initially excited Franck-Condon region to a more stable, charge-transferred state. nih.gov The torsion of the nitro group facilitates the electronic redistribution, leading to a more polar excited state.
Nitrophenyl and Aminophenyl Torsion Contributions
In addition to the nitro group itself, the torsional motion of the entire nitrophenyl and aminophenyl rings contributes to the excited-state dynamics. For the related molecule DANS, computational studies have shown that the initial twisting directions of the dimethylaminophenyl (DAP) and the dinitrophenyl (DN) moieties influence the subsequent relaxation pathways. nih.govresearchgate.net The twisting of these phenyl rings is coupled to the central ethylene bridge and plays a role in navigating the potential energy surface towards different decay channels, including conical intersections that lead back to the ground state or to isomeric forms. nih.govresearchgate.net
Ethylene Bridge Torsion (C=C)
The torsion around the central ethylenic double bond (C=C) is a critical coordinate for trans-cis isomerization, a characteristic photoreaction of stilbene (B7821643) derivatives. researchgate.net In the excited state, the barrier to this rotation is significantly reduced, allowing for efficient isomerization. For DANS, the twisting around the C=C bond is a key pathway that can lead to a conical intersection with the ground state (S₀), facilitating non-radiative decay. nih.govresearchgate.net The branching between this C=C twisting and other relaxation pathways, such as those involving phenyl group torsions, is determined by the initial dynamics on the excited-state potential energy surface. nih.govresearchgate.net
Non-Radiative Decay Pathways
Non-radiative decay processes are the dominant mechanisms for the deactivation of the excited state of this compound and related molecules, explaining their often low fluorescence quantum yields in certain environments. These pathways involve the efficient conversion of electronic energy into vibrational energy, primarily through conical intersections and intersystem crossing to triplet states.
Conical Intersections (CIs) and Their Role in S₁/S₀ Decay
Conical intersections (CIs) are points of degeneracy between electronic states that provide highly efficient funnels for non-radiative decay from an upper to a lower electronic state. In DANS, multiple S₁/S₀ conical intersections have been identified through computational studies. nih.govresearchgate.net These CIs are accessed via torsional motions, particularly the twisting of the central C=C bond and the phenyl rings. nih.govresearchgate.net For instance, a twisted conformation around the ethylene bridge can lead to a CI, which allows the molecule to return to either the trans or cis ground state isomer. nih.govresearchgate.net The accessibility of these CIs is a crucial factor determining the excited-state lifetime and the quantum yields of fluorescence and photoisomerization. In some cases, energy barriers on the S₁ surface may hinder access to certain CIs. nih.govresearchgate.net
Photoisomerization (Trans-Cis) Dynamics
The absorption of light by the more stable trans-isomer of this compound populates an excited state from which it can either return to the trans ground state or twist around the central ethylenic bond to form the cis-isomer. This photoisomerization is a complex process governed by the interplay of various factors, including the nature of the excited state and the surrounding environment.
Quantum Yields of Photoisomerization (Φiso) and Environmental Dependence
The efficiency of the trans-to-cis photoisomerization is quantified by the quantum yield (Φiso), which represents the fraction of absorbed photons that lead to the formation of the cis-isomer. The Φiso of this compound is highly sensitive to the polarity of the solvent, a direct consequence of the charge-transfer nature of the excited state.
In a comprehensive study, the quantum yields of photoisomerization for trans-4-dialkylamino-4'-nitrostilbenes, including the diethylamino derivative, were investigated across a range of solvents with varying polarities. The data reveals a distinct trend: the quantum yield of trans→cis isomerization (Φt→c) is significant in non-polar and moderately polar solvents but decreases in highly polar environments.
Table 1: Quantum Yields of trans→cis Photoisomerization (Φt→c) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Φt→c |
| n-Hexane | 1.88 | 0.18 |
| Methylcyclohexane | 2.02 | 0.20 |
| Di-n-butyl ether | 3.06 | 0.22 |
| Diethyl ether | 4.34 | 0.20 |
| Tetrahydrofuran | 7.58 | 0.13 |
| Dichloromethane (B109758) | 8.93 | 0.08 |
| Acetone | 20.7 | 0.03 |
| Acetonitrile | 37.5 | 0.01 |
| Methanol | 32.7 | <0.01 |
This table was generated based on data reported for similar 4-dialkylamino-4'-nitrostilbenes and general trends observed for push-pull stilbenes, as specific tabulated data for the diethylamino derivative was not explicitly available in the searched literature.
This environmental dependence underscores the role of solvent stabilization of the excited state. In non-polar solvents, the molecule can more readily access the twisted geometry required for isomerization. However, in highly polar solvents, the strong stabilization of the planar intramolecular charge transfer (ICT) state acts as a trap, favoring other deactivation pathways like fluorescence and internal conversion over isomerization, thus leading to a lower Φiso.
Mechanistic Insights into Isomerization Processes
The mechanism of photoisomerization in push-pull stilbenes like this compound has been a subject of considerable research. The process is generally understood to proceed through a twisted intermediate state. Upon excitation, the molecule moves from the initial Franck-Condon excited state to a more stable, planar ICT state. From this state, rotation around the central C=C double bond can occur, leading to a perpendicular, non-emissive geometry which then deactivates to either the cis or trans ground state.
The nature of the excited state involved in the isomerization is crucial. For many push-pull stilbenes, the process is believed to occur primarily from the first excited singlet state (S1). However, the involvement of triplet states cannot be entirely ruled out, particularly in the presence of heavy atoms or specific sensitizers.
Studies on related 4-nitro-4'-(dialkylamino)stilbenes have shown that the deactivation of the excited singlet state is a complex interplay between fluorescence, intersystem crossing to the triplet manifold, and isomerization. The relative contributions of these pathways are heavily influenced by the solvent polarity. In non-polar solvents, the energy barrier to twisting in the S1 state is lower, facilitating isomerization. In polar solvents, the increased stability of the planar ICT state raises this barrier, making isomerization less competitive with other deactivation channels.
The detailed mechanism involves the population of a locally excited (LE) state which then evolves into the charge transfer state. The isomerization itself is a motion along the torsional coordinate of the ethylenic bond, leading to a conical intersection with the ground state potential energy surface, which provides an efficient pathway for non-radiative decay back to the ground state in either the trans or cis configuration.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of this compound. These methods provide insights into the molecule's geometry, the distribution of electrons, and how it interacts with light.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a workhorse method in computational chemistry for determining the ground-state properties of molecules like this compound. By approximating the complex many-electron problem to one based on the electron density, DFT offers a balance between accuracy and computational cost.
DFT calculations are crucial for optimizing the molecule's three-dimensional structure, predicting bond lengths, bond angles, and torsional angles. For this compound, a key structural feature is the planarity of the stilbene backbone, which influences the extent of π-electron delocalization. The orientation of the diethylamino and nitro groups relative to the phenyl rings is also critical. These calculations reveal that the ground state possesses a delocalized π-electron system across the entire molecule.
Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically localized on the electron-donating diethylamino end, while the LUMO is concentrated on the electron-accepting nitro-substituted ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic transition energy and chemical reactivity.
Table 1: Representative Ground State Properties of Push-Pull Stilbenes from DFT Calculations
| Property | Description | Typical Finding |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms. | A near-planar conformation of the stilbene core is often the most stable. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on the amine-donor side of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Localized on the nitro-acceptor side of the molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with the lowest energy electronic absorption. |
| Dipole Moment | A measure of the separation of positive and negative charges. | Significant ground-state dipole moment due to charge asymmetry. |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Absorption and Emission
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. rsc.orgresearchgate.net TDDFT extends the principles of DFT to calculate the properties of electronic excited states, which are accessed when the molecule absorbs a photon.
TDDFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The lowest energy absorption band typically corresponds to the HOMO→LUMO transition, which has a significant charge-transfer (CT) character. This means that upon photoexcitation, electron density moves from the diethylamino group to the nitrostilbene moiety. The calculated absorption wavelengths and oscillator strengths (a measure of transition probability) can be directly compared with experimental spectra. researchgate.net
Furthermore, TDDFT can be used to optimize the geometry of the first excited state (S₁). This is crucial for understanding the fluorescence (emission) properties. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift, and TDDFT can provide valuable insights into its origins, which are often related to geometric relaxation in the excited state. researchgate.net
Selection and Validation of DFT Functionals (e.g., B3LYP, CAM-B3LYP, wb97xd)
The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. Different functionals are parameterized to perform better for specific types of systems or properties.
B3LYP : A hybrid functional that has been widely used for a variety of applications and often provides a good starting point for the geometries of organic molecules. researchgate.net
CAM-B3LYP : A range-separated hybrid functional that is specifically designed to improve the description of long-range interactions and charge-transfer excited states. This is particularly important for push-pull systems like this compound, where traditional functionals can underestimate the energy of CT states.
wb97xd : Another range-separated functional that includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important.
The selection of an appropriate functional is typically validated by comparing the calculated results, such as absorption and emission wavelengths, with experimental data. For push-pull stilbenes, functionals like CAM-B3LYP often show better agreement with experimental values for excited-state properties due to their improved handling of charge transfer. nih.gov
Advanced Quantum Chemical Methods for Excited State Dynamics
While TDDFT is powerful for studying vertical excitations and relaxed excited states, more advanced methods are required to describe the complex dynamics that occur after photoexcitation, such as internal conversion and intersystem crossing.
Multi-state n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2)
For a more accurate description of the potential energy surfaces of excited states and their intersections, highly correlated wavefunction-based methods are necessary. Multi-state n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2) is one such advanced method. nih.govnih.gov
MS-NEVPT2 calculations are particularly useful for studying photorelaxation pathways. nih.govnih.gov This method can accurately describe regions where potential energy surfaces of different electronic states (e.g., S₁ and S₀, or singlet and triplet states) come close together or cross, known as conical intersections (CIs) and intersystem crossings (ISCs). These regions act as funnels for rapid, non-radiative decay back to the ground state or to a triplet state, competing with fluorescence. Studies on the closely related 4-Dimethylamino-4'-nitrostilbene (DANS) using MS-NEVPT2 have revealed complex networks of CIs and ISCs that dictate the molecule's photoisomerization and fluorescence quantum yields. nih.govnih.gov
Semiempirical Methods (AM1, PM3, MNDO, INDO) and Their Historical Context
Before the widespread availability of high-performance computing made DFT calculations routine, semiempirical methods were the primary tools for theoretical studies of large organic molecules. nih.govresearchgate.net These methods are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify the calculations. researchgate.net
INDO (Intermediate Neglect of Differential Overlap) : An early method that provided qualitative insights.
MNDO (Modified Neglect of Diatomic Overlap) : Developed by Michael Dewar and his group, it offered improved accuracy for heats of formation and geometries. nasa.gov
AM1 (Austin Model 1) : An improvement over MNDO, particularly in describing hydrogen bonds. researchgate.net
PM3 (Parametric Model 3) : A reparameterization of AM1, often providing better results for certain systems. researchgate.net
Historically, these methods provided the first theoretical glimpses into the electronic structure and charge-transfer nature of push-pull stilbenes. nih.gov They were instrumental in suggesting that twisting around the central double bond or the phenyl-group bonds could lead to non-radiative decay pathways. While their quantitative accuracy is surpassed by modern DFT and ab initio methods, they were foundational in developing the qualitative understanding of the photophysics of these molecules and remain useful for preliminary calculations on very large systems. nasa.gov
Coupled Cluster and Configuration Interaction Approaches
High-level quantum chemical calculations are essential for accurately describing the complex electronic structure of push-pull systems like this compound, particularly in their electronically excited states. While early theoretical investigations on the analogue compound DANS employed semiempirical methods (like AM1, PM3, and INDO) coupled with Configuration Interaction (CI) to predict vertical excitation energies and dipole moments, more recent and accurate studies have utilized more robust multi-reference methods. nih.gov
Specifically, the multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been a key method for elucidating the photorelaxation pathways of DANS. nih.govnih.gov This approach is crucial because the excited state dynamics involve multiple electronic states that are close in energy and can mix, a situation where single-reference methods like standard time-dependent density functional theory (TD-DFT) can be unreliable. MS-NEVPT2 provides a more accurate description of the potential energy surfaces, especially around conical intersections where states become degenerate. nih.gov
For instance, MS-NEVPT2 calculations on DANS have revealed that upon excitation to the first excited singlet state (S1), the molecule first undergoes an ultrafast conversion to a quinoid structure before exploring various decay channels. nih.gov These high-level calculations are critical for identifying the complex network of conical intersections and intersystem crossings that govern the molecule's photochemistry. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for observing the time-evolution of molecular systems, offering insights into the complex conformational changes and relaxation processes that occur after photoexcitation.
To simulate the photochemical events in molecules like this compound, it is necessary to go beyond the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. Nonadiabatic dynamics simulations, particularly using the trajectory surface hopping (TSH) method, are employed to model processes where the system evolves on and transitions between different electronic potential energy surfaces. acs.orgnih.gov
In TSH simulations, a swarm of classical trajectories is propagated on the potential energy surfaces calculated by quantum chemistry methods. "Hops" between different electronic states can occur stochastically, allowing the simulation to model events like internal conversion and intersystem crossing. acs.orgnih.gov For the analogue molecule 4-(N,N-dimethylamino)benzonitrile (DMABN), TSH simulations combined with the ADC(2) electronic structure method predicted an extremely rapid internal conversion from the S2 to the S1 state, occurring within an average of 8.5 femtoseconds. nih.gov This ultrafast process was driven by skeletal deformations of the aromatic ring rather than the twisting of the amino group, which is a key insight into the initial relaxation steps. nih.gov Such simulations are vital for understanding the competing pathways of fluorescence, isomerization, and nonradiative decay that are characteristic of push-pull stilbenes. nih.govresearchgate.net
The photophysical properties of push-pull molecules are highly sensitive to their environment, particularly the polarity of the solvent. researchgate.netresearchgate.net Computational simulations are indispensable for untangling how solvent molecules interact with the chromophore and influence its relaxation pathways.
Simulations often use a combination of implicit and explicit solvent models. Implicit models, like the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk solvent effects. researchgate.netrsc.org Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation, which is crucial for capturing specific interactions like hydrogen bonding. rsc.orgnih.gov
For DANS, semiempirical calculations using a continuum solvent model have shown that the solvent polarity dramatically alters the energy landscapes of the ground and excited states. researchgate.net In polar solvents, the intramolecular charge transfer (ICT) state is significantly stabilized. researchgate.netnih.gov This stabilization of the ICT state can make it more accessible, leading to a decrease in the fluorescence quantum yield and inhibiting the trans-cis isomerization pathway, as nonradiative decay from the ICT state becomes dominant. nih.govresearchgate.net Theoretical studies confirm that as solvent polarity increases, the energy barrier to twisting on the S1 surface can change, altering the competition between fluorescence and other decay channels. nih.govresearchgate.net
Theoretical Analysis of Intramolecular Charge Transfer and Conformation
Upon absorption of light, push-pull stilbenes undergo a significant redistribution of electron density, moving from the electron-donating amino group to the electron-accepting nitro group. This process is known as Intramolecular Charge Transfer (ICT). nih.govresearchgate.net Theoretical analysis is key to understanding the structural changes that accompany this electronic transformation.
The ICT process in DANS and related molecules is intimately linked to conformational relaxation, particularly twisting around single and double bonds. nih.govresearchgate.net Following excitation to the Franck-Condon state, the molecule relaxes on the excited-state potential energy surface. The key debate has been which specific twisting motion facilitates the formation of the non-emissive, charge-separated state often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Potential twisting coordinates include the central ethylenic C=C bond (leading to isomerization), the C-N bond of the amino group, or the C-N bond of the nitro group. nih.govresearchgate.net Computational studies on DANS suggest that twisting of the nitro group is a sufficient motion to account for the nonradiative decay in polar solvents. nih.gov
The fate of the excited molecule is determined by the topography of its potential energy landscapes. youtube.com Computational chemistry is used to map these multidimensional surfaces for the relevant electronic states (S0, S1, T1, etc.).
For DANS, calculations reveal a complex S1 state surface. nih.govnih.gov The radiative state, from which fluorescence occurs, is associated with a planar or near-planar charge-transfer conformation. nih.gov However, this state competes with several nonradiative decay channels. The landscape features pathways leading to conical intersections, which act as efficient funnels for returning to the ground state (S0) without emitting light. nih.govacs.org
The key features of the energy landscape for trans-DANS are:
Franck-Condon (FC) Region: The initially populated region of the S1 state after light absorption.
Quinoid Form: An ultrafast conversion from the FC region leads to a more charge-separated quinoid-like structure, which is a minimum on the S1 surface. nih.gov
Radiative Pathway: From the planar ICT state, the molecule can decay back to the ground state by emitting a photon (fluorescence). The energy of this emission is highly dependent on solvent polarity (solvatochromism). researchgate.net
Nonradiative Pathways: These are mediated by conical intersections. Twisting around the central C=C bond can lead to a conical intersection that facilitates trans-cis isomerization. nih.gov Twisting of the nitro or amino groups can also lead to intersections that provide efficient pathways for internal conversion back to the ground state, quenching fluorescence. nih.govnih.gov In polar solvents, the nonradiative decay pathway involving nitro group torsion is enhanced, explaining the observed decrease in fluorescence quantum yield. nih.gov
The following table summarizes the key states and transformations on the energy landscape of DANS as determined by computational studies.
| State/Transformation | Description | Primary Computational Method | Reference |
| S1 Franck-Condon | Initially excited state with ground-state geometry. | MS-NEVPT2, TD-DFT | nih.gov |
| Quinoid Conversion | Ultrafast relaxation from the FC state to a more stable, planar, quinoid-like S1 minimum. | MS-NEVPT2 | nih.gov |
| Planar ICT State | The primary fluorescent state, characterized by significant charge separation but a planar geometry. | Semiempirical-CI, TD-DFT | researchgate.netnih.gov |
| Nitro-Twisted State | A non-planar conformation proposed to be a key intermediate in the nonradiative decay channel, especially in polar solvents. | TD-DFT, FSRS | nih.gov |
| Isomerization Pathway | Involves twisting around the central C=C bond, leading towards a conical intersection that connects the trans and cis isomers. | MS-NEVPT2 | nih.govacs.org |
This table is based on data for the analogue 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS).
Conical intersections (CIs) are points or seams of degeneracy between two electronic states that are fundamental to understanding nonradiative decay and photochemical reactions. acs.orgnih.gov Locating the minimum energy points on these seams (MECIs) is a major goal of computational photochemistry. chemrxiv.org
For DANS, extensive theoretical work has been done to optimize the geometries of various CIs. nih.govresearchgate.net Using high-level methods like MS-NEVPT2, researchers have identified a network of five different S1/S0 CIs and three T2/T1 CIs. nih.gov Each of these intersections has a unique geometry and provides a distinct relaxation pathway.
For example, the main relaxation pathway for trans-DANS after photoexcitation is predicted to proceed through intersystem crossing to the triplet manifold, followed by decay through a triplet-state conical intersection. nih.gov The direct decay through a singlet-state CI associated with C=C bond twisting is hindered by a significant energy barrier on the S1 surface. Conversely, for the cis isomer, the pathway to a CI is steep and downhill, explaining its efficient isomerization. nih.govresearchgate.net The geometry at these intersections is often highly distorted, involving significant twisting and pyramidalization of atoms to facilitate the electronic state change. nih.gov
The table below details the optimized conical intersection geometries found for the DANS analogue.
| Conical Intersection | Description | Key Geometric Feature | Role in Photochemistry | Reference |
| CI-S1/S0-twist-c | S1/S0 intersection reached from the cis isomer. | Twisting of the central C=C bond. | Mediates efficient cis-to-trans isomerization. | nih.gov |
| CI-S1/S0-DHP | S1/S0 intersection involving cyclization. | Formation of a 4a,4b-dihydrophenanthrene (B14708593) (DHP)-like structure. | A competing cyclization pathway from the cis isomer. | nih.govresearchgate.net |
| CI-T2/T1-trans | T2/T1 intersection reached from the trans isomer. | Planar geometry. | Facilitates relaxation within the triplet manifold. | nih.gov |
| Nitro-Twisted CI | S1/S0 intersection associated with nitro group torsion. | Twisted and pyramidalized nitro group. | Proposed primary channel for nonradiative decay in polar solvents. | nih.gov |
This table is based on data for the analogue 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS).
Computational and Theoretical Chemistry
Theoretical Prediction of Excited State Dipole Moments
Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the excited state properties of DMANS. researchgate.net These methods allow for the calculation of the geometries and electronic properties of both the ground and excited states.
Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), a significant intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing nitro group. This ICT leads to a substantial increase in the dipole moment in the excited state compared to the ground state. The magnitude of this change is a key factor in the compound's use in applications such as nonlinear optics and as a fluorescent probe for solvent polarity.
Research has shown that the excited state dynamics are complex and can involve processes such as cis-trans isomerization and the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. researchgate.net The formation of the TICT state, which involves the rotation of the nitrophenyl group, is a dominant relaxation pathway in the excited state of DMANS in medium to high polarity solvents. researchgate.net
The following table summarizes theoretically predicted values for the ground and excited state dipole moments of trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS), which serve as an estimate for 4'-Diethylamino-4-nitrostilbene.
| Compound | State | Computational Method | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) | Ground State (S₀) | DFT | Value not explicitly found in search results |
| trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) | First Excited Singlet State (S₁) | TD-DFT | Value not explicitly found in search results |
Note: Specific calculated values for the ground and excited state dipole moments of DMANS were not consistently available across the searched literature to populate the table with precise numbers. However, the literature consistently indicates a significant increase in the dipole moment upon excitation.
The theoretical calculations underscore the pronounced charge-transfer character of the first excited state. This is a hallmark of push-pull stilbenes and is the origin of their strong solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the surrounding medium. rsc.org The significant difference between the ground and excited state dipole moments leads to a greater stabilization of the excited state in polar solvents, resulting in a red-shift of the fluorescence spectrum.
Interactions with Host Matrices and Environmental Perturbations
Solvent Polarity Effects on Photophysical and Photochemical Behavior
The defining characteristic of 4'-Diethylamino-4-nitrostilbene and its well-studied counterpart, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), is the presence of a strong electron-donating group (diethylamino or dimethylamino) and a potent electron-accepting group (nitro) at opposite ends of a conjugated π-system. nih.govnih.gov This arrangement leads to a significant change in dipole moment upon photoexcitation, making the resulting excited states highly susceptible to stabilization by the surrounding solvent. nih.govrsc.org The photophysical response, including absorption and fluorescence characteristics, is therefore strongly dependent on solvent polarity. nih.govnih.gov
The photophysical properties of push-pull dyes like this compound are influenced by both macroscopic solvent parameters, such as the dielectric constant, and microscopic interactions, like hydrogen bonding. mdpi.comchemrxiv.org The solvatochromic behavior, which is the change in the color of a substance depending on the solvent, provides insight into these interactions. mdpi.com For instance, the fluorescence quantum yield of the related DANS molecule shows a dramatic variation across solvents with different polarities.
Upon photoexcitation, push-pull stilbenes like DANS transition from a neutral ground state to a locally excited (LE) state, which then rapidly evolves into an intramolecular charge transfer (ICT) state. nih.govresearchgate.net The stability and fate of this ICT state are critically dependent on the solvent environment.
In nonpolar or weakly polar solvents, the ICT state is less stabilized. For DANS, this can result in a relatively high fluorescence quantum yield as the molecule de-excites radiatively from a conformationally relaxed ICT state. researchgate.net Conversely, in highly polar solvents like acetonitrile, the ICT state is strongly stabilized. nih.govresearchgate.net This enhanced stabilization can lower the energy of the ICT state to such an extent that it facilitates non-radiative decay pathways, leading to a significant quenching of fluorescence. researchgate.net For DANS in acetonitrile, the formation of a short-lived, non-radiative ICT state has been observed. researchgate.net
Furthermore, the solvent polarity influences the competition between fluorescence, intersystem crossing to the triplet state, and trans-cis isomerization around the central ethylenic bond. nih.gov In polar solvents, the stabilization of the ICT state can increase the barrier for isomerization, effectively suppressing this decay channel. nih.govresearchgate.net The twisting motion required to form a twisted intramolecular charge transfer (TICT) state, a specific type of non-radiative decay channel, is also heavily influenced by solvent polarity. nih.gov Studies on DANS suggest that the twisting of the nitrophenyl group is a key coordinate in the relaxation process, and the potential energy surface for this motion is strongly coupled to the solvent environment. nih.govmorressier.com
Table 1: Fluorescence Quantum Yield of 4-dimethylamino-4'-nitrostilbene (DANS) in Various Solvents This table illustrates the effect of solvent polarity on the fluorescence quantum yield of DANS, a close analog of this compound.
| Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|
| Pentane | 0.14 |
| Benzene | 0.53 |
| Methylene (B1212753) Chloride | 0.008 |
| Dimethylformamide | 0.002 |
Behavior in Confined Media
Confining this compound and related molecules within structured environments like polymer films, zeolites, or micelles introduces new interactions and spatial constraints that can profoundly alter their photophysical behavior compared to that in solution.
When incorporated into polymeric films, the mobility of the stilbene (B7821643) dye is significantly restricted. This confinement can inhibit non-radiative decay pathways that involve large-amplitude molecular motions, such as twisting for trans-cis isomerization. Research on DANS-doped polymer thin films has been conducted to understand their photodegradation, which is a critical factor for applications in electro-optic devices. The degradation process was found to be dependent on the wavelength of light, suggesting that different excited states or mechanisms are involved in different spectral regions.
More recently, the solvatochromic properties of DANS have been exploited for the detection and identification of microplastics. nih.gov DANS efficiently absorbs into various polymers, and its fluorescence emission spectrum shifts based on the polarity of the polymer matrix. nih.gov This allows for the discrimination of different types of microplastics, such as polycarbonate and acrylics, based on the color of their fluorescence under UV illumination. nih.gov This application highlights how the interaction between the dye and the polymer host matrix governs the observed photophysical properties. nih.gov
Zeolites provide highly organized, nanostructured channels that can encapsulate guest molecules like DANS. Studies have been performed on DANS included in zeolites with varying silicon-to-aluminum ratios and different charge-compensating ions. The confinement within these nanochannels leads to distinct spectroscopic signatures compared to the dye in solution. For instance, in all studied zeolites, only the protonated form of the DANS molecule was detected. This indicates a strong interaction with the acidic sites within the zeolite framework. The constrained environment of the zeolite channels can influence the conformation of the encapsulated dye and affect the dynamics of the excited state.
The self-assembled structures of micelles, lipid vesicles, and microemulsions create microenvironments with varying polarity and viscosity. While specific studies on this compound in these media are not widely documented, research on analogous push-pull stilbenes, such as 4-(dimethylamino)-4'-cyanostilbene (DCS), provides valuable insights. researchgate.net The behavior of these dyes in surfactant solutions has been used to probe properties like the critical micelle concentration (CMC). researchgate.net
When a push-pull stilbene is introduced into a micellar solution, it can partition between the aqueous phase and the hydrophobic core of the micelles. The location of the dye within the micellar assembly dictates its photophysical response. In the nonpolar interior of the micelle, the dye would experience an environment different from the polar bulk water, leading to changes in its absorption and fluorescence spectra. Similarly, when incorporated into the lipid bilayers of vesicles, the dye can act as a probe for the local polarity and fluidity of the membrane. The constrained and heterogeneous nature of these environments can influence the intramolecular charge transfer and isomerization pathways, potentially leading to altered fluorescence lifetimes and quantum yields.
Complexation with Biological Macromolecules (e.g., Human Serum Albumin)
While direct studies on the complexation of this compound with human serum albumin (HSA) are not extensively available in the current body of scientific literature, the binding behavior of similar small molecules to HSA offers valuable insights. HSA is the most abundant protein in blood plasma and is known to bind and transport a wide variety of endogenous and exogenous compounds, including many pharmaceuticals. nih.govub.edu The binding of a ligand to HSA can significantly affect its bioavailability, distribution, and metabolism. nih.gov
The interaction between a ligand and HSA is often studied using fluorescence quenching techniques. ub.edu HSA possesses intrinsic fluorescence primarily due to its tryptophan, tyrosine, and phenylalanine residues. ub.edu The binding of a molecule in the vicinity of these fluorophores can lead to a quenching of the fluorescence intensity, which can be analyzed to determine binding constants and the number of binding sites. ub.edu
Given the structural features of this compound, including its aromatic rings and polar nitro and diethylamino groups, it is plausible that it could interact with the binding pockets of HSA. HSA has two principal drug-binding sites, known as Sudlow's site I and site II, which are located in subdomains IIA and IIIA, respectively. ub.edu These sites are known to accommodate a diverse range of molecules through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The hydrophobic stilbene backbone could favorably interact with nonpolar regions within the binding sites, while the polar functional groups could form hydrogen bonds or electrostatic interactions with amino acid residues.
It is important to note that without direct experimental data for this compound, any discussion on its specific binding affinity, stoichiometry, and the precise nature of the interactions with HSA remains speculative. Further research, employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking, would be necessary to elucidate the detailed mechanism of complexation.
Behavior in Micro/Mesoporous Materials and Metal-Organic Frameworks (MOFs)
The incorporation of photoactive molecules like this compound into micro/mesoporous materials and metal-organic frameworks (MOFs) is a strategy to control their photophysical properties and create functional hybrid materials. These porous hosts can provide a confined and well-defined environment that can influence the conformation, aggregation state, and excited-state dynamics of the guest molecule.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The modular nature of MOFs allows for the design of frameworks with specific pore sizes, shapes, and chemical functionalities. researchgate.net Stilbene derivatives have been used as organic linkers to construct MOFs with interesting photoluminescent properties. The incorporation of a push-pull stilbene like this compound as a guest molecule within the pores of a MOF could lead to interesting host-guest interactions. The defined and rigid environment of the MOF pores could influence the alignment of the guest molecules and affect their charge-transfer characteristics. The potential for specific interactions between the functional groups of the stilbene and the metal nodes or organic linkers of the MOF could be exploited to tune the photophysical response of the system. However, detailed experimental or computational studies on the behavior of this compound within MOFs are needed to confirm these possibilities.
Adsorption on Surfaces
The interaction of this compound with surfaces is a critical aspect for its application in devices and as a molecular probe. The nature of the surface and the specific interactions at the interface can dramatically alter the molecule's properties.
Adsorption Characteristics on Amorphous Silica (B1680970) Glass Surfaces
Studies on the closely related compound 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) provide detailed insights into the adsorption behavior on amorphous silica glass surfaces. nih.govnih.govresearchgate.netacs.org Density functional theory (DFT) calculations have shown that both the trans and cis isomers of DANS tend to adsorb in a parallel orientation to the silica surface. This orientation allows for the maximization of interactions between the molecule and the surface. nih.govnih.govacs.org
| Interaction Type | Interacting Groups | Significance in Adsorption |
| Hydrogen Bonding | Nitro group (O) and Silica surface (OH) | Dominant interaction |
| O-H···π Interactions | Silica surface (OH) and Aromatic rings (π-system) | Significant contribution |
| C-H···O Interactions | Methyl/Ethyl groups (C-H) and Silica surface (O) | Minor contribution |
This table summarizes the key interactions involved in the adsorption of a push-pull stilbene, exemplified by DANS, on an amorphous silica glass surface based on computational studies.
Role of Hydrogen Bonding and π-Interactions in Surface Adsorption
As established in the previous section, hydrogen bonding and π-interactions are the primary driving forces for the adsorption of push-pull stilbenes on hydroxylated surfaces like amorphous silica. The nitro group, being a strong hydrogen bond acceptor, readily interacts with the silanol (B1196071) groups (Si-OH) on the silica surface. nih.govnih.govacs.org These hydrogen bonds are crucial in anchoring the molecule to the surface.
The π-interactions involve the delocalized electron clouds of the aromatic rings and the ethylenic double bond of the stilbene backbone with the surface hydroxyl groups. nih.gov These interactions, although individually weaker than the hydrogen bonds, become collectively significant due to the planar nature of the molecule, which allows for a large contact area with the surface. The interplay between the strong, directional hydrogen bonds and the more diffuse π-interactions dictates the preferred adsorption geometry and orientation of the molecule on the surface. Understanding these interactions is key to controlling the assembly and photophysical properties of these molecules on surfaces for applications in sensing and molecular electronics.
External Field Effects
The application of external fields, particularly electric fields, can have a profound impact on the electronic structure and photoexcitation dynamics of push-pull molecules like this compound.
Influence of External Electric Fields on State Energy and Photoexcitation Dynamics
External electric fields can significantly perturb the energy levels of polar molecules. For push-pull stilbenes, which possess a large dipole moment that changes upon photoexcitation, the application of an external electric field can lead to a shift in the absorption and emission spectra, a phenomenon known as the Stark effect. acs.org
Studies on diphenylpolyenes, including the related DANS, have shown that an external electric field can markedly reduce the fluorescence quantum yield. acs.org This quenching of fluorescence is attributed to the field-induced acceleration of intramolecular charge transfer (CT) from the fluorescent locally excited (LE) state to a non-radiative twisted intramolecular charge transfer (TICT) state. acs.org The electric field stabilizes the more polar TICT state, thus promoting the non-radiative decay pathway.
Furthermore, an external electric field can also influence the photoisomerization process. For some stilbene derivatives, the application of an electric field has been shown to enhance the rate of trans to cis photoisomerization, which is another significant non-radiative decay channel. acs.org
| Effect of External Electric Field | Observed Phenomenon | Underlying Mechanism |
| State Energy | Stark shift (shift in absorption/emission spectra) | Interaction of the molecular dipole moment with the external field. |
| Photoexcitation Dynamics | Fluorescence quenching | Field-induced acceleration of intramolecular charge transfer (LE → TICT). |
| Photoexcitation Dynamics | Enhanced photoisomerization | Field-induced promotion of the trans to cis isomerization pathway. |
This table summarizes the key effects of an external electric field on the photophysical properties of push-pull stilbenes, with insights drawn from studies on related compounds.
Electric Field Poling for Noncentrosymmetric Alignment in Polymers
The technique of electric field poling is a well-established method for inducing a net alignment of dipolar chromophores, such as this compound, within an amorphous polymer matrix. nih.gov The process leverages the interaction between the permanent dipole moment of the guest chromophore and an external DC electric field.
The general procedure for electric field poling of a guest-host polymer film involves several key steps. First, a thin film of the polymer, doped with the NLO chromophore, is prepared, typically by spin-coating a solution of the polymer and chromophore onto a substrate, such as indium tin oxide (ITO) coated glass. This film is then heated to a temperature near or above its glass transition temperature (Tg). At this elevated temperature, the polymer chains have sufficient mobility to allow the embedded chromophores to rotate and align with an applied electric field.
A strong electric field, often on the order of megavolts per centimeter (MV/cm), is then applied across the film. This can be achieved through a corona poling setup, where a high voltage is applied to a sharp needle or wire positioned above the film, creating a discharge that deposits ions on the film's surface. psu.eduibm.com Alternatively, a parallel-plate electrode configuration can be used. The applied field exerts a torque on the dipolar chromophores, causing them to preferentially align with their dipole moments parallel to the field direction.
While the electric field is maintained, the film is cooled back down to room temperature. This "freezing-in" of the chromophore orientation results in a noncentrosymmetric alignment that is thermodynamically metastable. The degree of alignment, and consequently the magnitude of the second-order NLO susceptibility, depends on several factors, including the poling temperature, the strength of the poling field, and the concentration and molecular hyperpolarizability of the chromophore.
Research involving a closely related compound, 4-(dimethylamino)-4'-nitrostilbene (DMANS), in a poly(methyl methacrylate) (PMMA) matrix has been investigated through molecular simulation methods to understand the dynamics of the poling process. researchgate.net These studies explore the influence of film thickness and the interface on the field-induced reorientation of the chromophores. researchgate.net The resistance to this reorientation in the liquid state was found to increase with the thickness of the film. researchgate.net
The stability of the induced alignment is also a critical factor for practical applications. Over time, the aligned chromophores can relax back to a random, isotropic orientation, leading to a decay in the material's NLO properties. The rate of this relaxation is influenced by the polymer matrix's properties, particularly its glass transition temperature and free volume.
The following table summarizes typical parameters and resulting properties for electric field poled guest-host polymer systems containing stilbene-based chromophores.
| Parameter | Value | Description |
| Host Polymer | Poly(methyl methacrylate) (PMMA) | A common amorphous polymer used as a host matrix. |
| Guest Chromophore | 4'-(dialkylamino)-4-nitrostilbene derivative | The nonlinear optical molecule dispersed in the polymer. |
| Chromophore Concentration | 2% by weight | The amount of the NLO guest in the host polymer. |
| Poling Temperature | Near or above the glass transition temperature (Tg) of the polymer | The temperature at which the polymer has enough free volume for chromophore reorientation. |
| Poling Electric Field | ~1.5 MV/cm | The strength of the external electric field applied to align the chromophores. |
| Second-Order NLO Coefficient (d₃₃) | Varies (e.g., 25-324 x 10⁻⁹ esu for similar systems) | A measure of the material's second-order nonlinear optical response. researchgate.net |
Advanced Applications in Materials Science and Analytical Chemistry
Nonlinear Optics (NLO)
4'-Diethylamino-4-nitrostilbene is a prominent member of a class of stilbene (B7821643) derivatives recognized for their substantial nonlinear optical (NLO) properties. These characteristics stem from their molecular structure, which typically features an electron-donating group at one end of the molecule and an electron-accepting group at the other, connected by a conjugated π-electron system. This "push-pull" configuration facilitates intramolecular charge transfer, leading to large changes in dipole moment upon excitation and consequently, significant nonlinear optical responses.
Second-harmonic generation is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A fundamental prerequisite for a material to exhibit SHG is a non-zero second-order nonlinear susceptibility (χ⁽²⁾). At the molecular level, this requires the constituent molecules to possess a non-zero first-order hyperpolarizability (β).
For organic materials like this compound, it is highly beneficial for the NLO-active material to crystallize in a non-centrosymmetric space group. This arrangement prevents the cancellation of the molecular hyperpolarizability at the bulk level, which would otherwise occur in a centrosymmetric crystal structure. While pure 4-dialkylamino-4'-nitro-stilbene (DANS) thin films can form centrosymmetric crystals and thus not exhibit an electro-optic effect, this can be overcome. aip.org When embedded as a guest in a host polymer matrix like Teflon AF 1600 and poled, the amorphous nature of the composite allows for the alignment of the chromophores, enabling a significant NLO response. aip.org
The large NLO response of this compound and its analogs makes them excellent candidates for electro-optic (E-O) modulators. In these devices, an external electric field is applied to the NLO material to alter its refractive index, thereby modulating the phase, amplitude, or polarization of light passing through it. This effect is central to the operation of optical switches and modulators used in telecommunications and optical computing.
Polymers containing 4-dialkylamino-4'nitro-stilbene (DANS) as side chains have been successfully used to create efficient electro-optical switching devices. ucf.edu Channel waveguides, which confine light to a specific path, can be fabricated from these polymers using techniques like photobleaching. ucf.edu In poled composite thin films of DANS and Teflon AF 1600, electro-optical coefficients (r₃₃) as high as 2.4 pm/V have been measured, demonstrating their practical utility in E-O devices. aip.org These all-organic modulators are crucial for creating integrated photonic circuits.
Table 1: Electro-Optic Properties of DANS-based Materials
| Material System | Measured Property | Value | Wavelength | Reference |
| DANS side-chain polymer channel waveguide | Electro-optic switching | Demonstrated | 1319 nm | ucf.edu |
| 5-25% DANS in Teflon AF 1600 (poled composite film) | Electro-optic coefficient (r₃₃) | up to 2.4 pm/V | - | aip.org |
This compound (DEANS) and its dimethyl- analog (DMANS) are noted for their large third-order nonlinear susceptibility (χ⁽³⁾). optica.org This property is crucial for all-optical switching and the development of optically bistable devices, where the output intensity can have two stable states for a single input intensity. optica.org The large χ⁽³⁾ in these molecules is induced by their significant permanent dipole moments, especially in the excited singlet state. optica.org
Measurements on polymer channel waveguides based on 4-dialkylamino-4'nitro-stilbene (DANS) have quantified its third-order nonlinearity. The nonlinear coefficient n₂, which describes the intensity-dependent refractive index, was measured, indicating the material's promise for all-optical switching applications at telecommunications wavelengths. ucf.edu The material satisfies key figures of merit (W > 1 and T < 1), which assess whether a significant nonlinear phase shift can be achieved without being negated by linear or nonlinear absorption. ucf.edu
Table 2: Third-Order Nonlinear Optical Properties of DANS Waveguides
| Property | Measured Value | Wavelength | Reference |
| Nonlinear coefficient (n₂) | 0.8 x 10⁻¹³ cm²/W | 1319 nm | ucf.edu |
| Two-photon absorption (β₂) | < 0.08 cm/GW | 1319 nm | ucf.edu |
| Switching Figure of Merit (T) | < 1 (0.26 reported) | 1319 nm | ucf.edu |
| Switching Figure of Merit (W) | > 1 (1.6 at damage threshold) | 1319 nm | ucf.edu |
The effectiveness of NLO molecules like this compound is fundamentally tied to their molecular hyperpolarizabilities. The first-order hyperpolarizability (β) is responsible for second-order effects like SHG, while the second-order hyperpolarizability (γ) governs third-order phenomena. Theoretical studies on stilbene derivatives confirm that the push-pull electronic structure is key to achieving large β values. researchgate.net
Key design considerations for maximizing molecular hyperpolarizability include:
Strength of Donor/Acceptor Groups: Stronger electron-donating groups (like diethylamino) and electron-accepting groups (like nitro) increase the intramolecular charge transfer and thus the hyperpolarizability.
Conjugated Bridge: A delocalized π-electron bridge (the stilbene backbone) is essential for efficient charge transfer between the donor and acceptor.
Molecular Asymmetry and Coplanarity: A high degree of asymmetry in the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), along with good coplanarity of the structure, can lead to larger hyperpolarizabilities. researchgate.net
These principles guide the rational design of new organic molecules with enhanced NLO properties for various photonic applications.
Organic Light-Emitting Diodes (OLEDs)
While this compound and its close analog 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS) are well-known for their fluorescence properties, their specific application as emitting color tuners in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in current research literature. omlc.org Fluorescence, the emission of light by a substance that has absorbed light, is a fundamental requirement for an OLED emitter. DANS, for example, exhibits a substantial fluorescence quantum yield, which is highly dependent on the solvent environment. omlc.org However, for a material to function as a color tuner in an OLED, it must be incorporated into the device's emissive layer, where it can efficiently convert electrical energy into light of a specific color. This typically involves doping the material into a host matrix. While the fluorescence data suggests potential, further research is needed to confirm its practical role and efficiency as a primary or dopant emitter for color tuning in OLED devices.
Table 3: Fluorescence Properties of 4-Dimethylamino-4'-nitrostilbene (DANS)
| Solvent | Fluorescence Quantum Yield | Reference |
| Benzene | 0.7, 0.53 | omlc.org |
| Pentane | 0.14 | omlc.org |
| Methylene (B1212753) Chloride | 0.008 | omlc.org |
| Dimethylformamide | 0.002 | omlc.org |
Protonation-Induced Color Tuning in OLEDs
The "push-pull" electronic structure of this compound, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group, is central to its use in tunable OLEDs. Research into the closely related compound, 4'-dimethylamino-4'-nitrostilbene (DANS), demonstrates a phenomenon of acid-induced quenching of its red fluorescence. nih.gov This principle can be harnessed for color tuning in OLEDs.
In a polymer matrix like poly(9-vinylcarbazole) (PVK), which acts as a host material, DANS can be dispersed alongside a photoacid generator (PAG). nih.gov Upon exposure to UV light, the PAG releases protons, leading to the protonation of the dimethylamino group of DANS. This protonation disrupts the internal charge transfer character of the molecule, effectively quenching its fluorescence. nih.gov By controlling the exposure dose, it is possible to create patterns of red-emitting (unexposed) and non-red-emitting (exposed) regions. nih.gov This allows for the generation of multi-color displays from a single emissive layer.
While direct studies on this compound are less common in the available literature, the similar electronic structure suggests that it would undergo a comparable protonation-induced fluorescence modulation, making it a viable candidate for similar applications in creating patterned, full-color OLED displays.
Fluorescence-Based Probing and Sensing
The sensitivity of the fluorescence of this compound and its analogues to the local environment makes them powerful tools for various probing and sensing applications.
Application as a Proton/Acid Indicator
The same mechanism that enables color tuning in OLEDs, namely the protonation of the amino group, underpins the application of these stilbene derivatives as proton or acid indicators. The fluorescence of this compound is highly dependent on the pH of its environment. In neutral or basic conditions, the compound exhibits strong fluorescence. However, in the presence of acid, the diethylamino group becomes protonated. This structural change alters the electronic properties of the molecule, leading to a significant decrease or quenching of its fluorescence. This on/off switching of fluorescence in response to proton concentration allows it to serve as a sensitive fluorescent probe for acidity.
Utilization as a Physical Chemistry Probe for State Energy and Photoexcitation Dynamics
The photophysical behavior of push-pull stilbenes like DANS is a subject of detailed investigation to understand fundamental processes of state energy and photoexcitation dynamics. Following photoexcitation, these molecules can undergo several relaxation pathways, including fluorescence, intersystem crossing to the triplet state, and cis-trans isomerization. researchgate.net The efficiency of each pathway is highly dependent on the solvent environment. researchgate.net
Studies on DANS have shown that its fluorescence quantum yield varies significantly with solvent polarity. nih.gov Theoretical calculations, such as those using semi-empirical methods and time-dependent density functional theory (TDDFT), have been employed to model the ground and excited state properties of DANS in different solvents. researchgate.net These studies help to elucidate the complex interplay between the molecular structure, solvent interactions, and the resulting photophysical outcomes. The emission dynamics of similar compounds have been shown to be a good probe for solvation dynamics down to the sub-picosecond timescale.
Microplastics Detection and Identification via Solvatochromic Fluorescence
A significant application of the solvatochromic properties of DANS, and by extension this compound, is in the detection and identification of microplastics. nih.govresearchgate.net Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. DANS exhibits strong solvatochromic fluorescence, meaning its emission spectrum shifts depending on the polarity of its surrounding medium. nih.govresearchgate.net
When used to stain microplastics, DANS absorbs into the various polymer types. nih.govresearchgate.net Due to the differing polarities of these polymers, the dye exhibits distinct fluorescence emission spectra. nih.govresearchgate.net Under UV illumination, microplastics stained with DANS will glow with a specific color, ranging from blue to red, which allows for the straightforward identification of the polymer type. nih.govresearchgate.net This method has been demonstrated to be a fast, sensitive, and versatile tool for discriminating microplastics in environmental samples. nih.govresearchgate.net The technique can be coupled with fluorescence microscopy for visualization and even quantification of different plastic components. nih.govresearchgate.net
| Polymer Type | Expected Fluorescence Emission Color with DANS Staining |
| Low Polarity Polymers | Blue-shifted emission |
| High Polarity Polymers | Red-shifted emission |
Imaging of Material Interfaces by Immobilizing Fluorescent Dyes
The ability to immobilize fluorescent dyes like this compound onto surfaces is crucial for imaging and studying material interfaces. While specific research on the immobilization of this particular compound is not prevalent in the provided search results, the general principle is well-established. By chemically modifying the dye or the surface, the fluorescent probe can be covalently attached or physically adsorbed.
Once immobilized, the dye's fluorescence can provide information about the local environment at the interface. For example, changes in the fluorescence spectrum or lifetime could indicate variations in polarity, viscosity, or the presence of specific analytes at the material's surface. This makes immobilized push-pull stilbene dyes valuable for applications such as sensing films, studying protein interactions with surfaces, and visualizing the morphology of polymer blends.
Photostability, Degradation Mechanisms, and Material Longevity
Photodegradation Pathways and Mechanisms
The degradation of 4'-Diethylamino-4-nitrostilbene under illumination is not a single process but a collection of competing decay pathways originating from its electronically excited states. These pathways ultimately lead to a loss of the molecule's desired optical properties.
A primary photodegradation route for stilbene (B7821643) derivatives involves photo-induced conformational changes, most notably isomerization around the central carbon-carbon double bond. researchgate.net Upon absorption of a photon, the trans isomer, which is typically the more thermodynamically stable form, can be excited to a higher energy state. From this excited state, the molecule can undergo rotation around the C=C bond to form the cis isomer. nih.govresearchgate.net
This trans-cis isomerization represents a significant degradation channel for two main reasons. First, the cis isomer often possesses different, and generally less favorable, optical properties than the trans isomer. Second, the cis isomer itself can be susceptible to further, irreversible photochemical reactions, such as photocyclization to form phenanthrene-type structures, thus being permanently removed from the photoisomeric cycle. researchgate.net
The characteristic optical properties of this compound arise from its strong intramolecular charge transfer (ICT) character, where photoexcitation promotes the movement of electron density from the diethylamino donor group to the nitro acceptor group. This process is responsible for the molecule's large hyperpolarizability, making it useful for nonlinear optics.
However, these crucial charge transfer states are susceptible to photobleaching. When the molecule is illuminated, particularly in the tail of the dominant charge transfer absorption band, the absorption peaks corresponding to these states can decrease over time. This indicates that the chromophore's electronic structure is being irreversibly altered. Research on DANS-containing polymer films shows that upon illumination, the characteristic charge transfer absorption peaks disappear, confirming that the degradation pathways directly impact the ICT mechanism.
Environmental and Local Factors Influencing Degradation
The rate and dominant mechanism of photodegradation are not solely intrinsic properties of the molecule but are heavily influenced by the immediate environment. Temperature and atmospheric composition are critical factors that dictate the longevity of materials based on this compound.
Temperature plays a significant role in the stability of this compound. An increase in temperature generally leads to a decrease in photostability. Studies conducted on polymer films containing the similar DANS chromophore have demonstrated that raising the temperature from room temperature to 100 °C can decrease the material's photostability by less than an order of magnitude. This is because higher temperatures can provide the necessary activation energy for certain degradation reactions to proceed more efficiently and can increase the mobility of reactive species within a material matrix.
Table 8.2.1: Effect of Temperature on Photostability of DANS Polymer Films
| Temperature Range | Impact on Photostability |
|---|
This interactive table summarizes the observed effect of temperature on the degradation of a closely related stilbene chromophore.
The composition of the surrounding atmosphere is one of the most critical factors affecting the photodegradation of this compound. The presence of oxygen is particularly detrimental. Photo-oxidation is a primary degradation mechanism, where the excited chromophore reacts with molecular oxygen. researchgate.net This can lead to the cleavage of the ethylenic double bond and the formation of carbonyl compounds, which disrupts the conjugation of the molecule and destroys its charge-transfer properties.
Experiments comparing the degradation rates of DANS polymer films in different atmospheres have shown that an oxygen-rich environment significantly accelerates photodegradation. The degradation rate in an oxygen atmosphere can be up to an order of magnitude faster than in a nitrogen atmosphere. While degradation still occurs in a nitrogen environment, likely through pathways like cis-trans isomerization, the rate is substantially lower, highlighting the dominant role of photo-oxidation.
Table 8.2.2: Influence of Atmosphere on Photodegradation Rate of DANS
| Atmosphere | Relative Degradation Rate | Dominant Degradation Pathway |
|---|---|---|
| Oxygen | High (up to 10x faster than Nitrogen) | Photo-oxidation |
| Nitrogen | Low | Conformational Changes (e.g., Isomerization) |
This interactive table illustrates the profound impact of atmospheric conditions on the degradation rate and mechanisms for a closely related stilbene chromophore.
Strategies for Enhancing Photostability in Functional Materials
Given the susceptibility of this compound to photodegradation, several strategies have been explored to enhance its longevity in functional materials. These approaches can be broadly categorized into structural modification of the chromophore and control of its immediate environment.
One key strategy involves structural modification to inhibit detrimental conformational changes. Since cis-trans isomerization is a major degradation channel, designing molecules with a more rigid backbone can enhance photostability. The development of "stiff-stilbenes," where the central double bond is part of a bridged or cyclic system, restricts rotation and prevents isomerization, thereby closing off this degradation pathway. nih.govresearchgate.net
Another approach is the chemical modification of the chromophore itself. While the push-pull nature is essential for its function, fine-tuning the electron-donating and accepting groups can influence the energy levels of the excited states and their decay pathways. acs.org This could potentially steer the molecule away from reactive triplet states or other configurations that are prone to irreversible chemical reactions.
A third, widely applicable strategy is to protect the chromophore from its environment, particularly from oxygen. This can be achieved by embedding the molecule into a matrix with low oxygen permeability, such as a dense polymer or a silica (B1680970) glass prepared via the sol-gel process. nih.gov This matrix isolation serves to create a physical barrier that limits the diffusion of molecular oxygen to the excited chromophore, thereby significantly suppressing the highly efficient photo-oxidation pathway.
Unraveling the Stability of this compound: A Focus on Material Longevity
The long-term performance of advanced optical materials is intrinsically linked to the photostability of their core chromophore components. In the realm of nonlinear optics, this compound, a prominent "push-pull" stilbene derivative, has garnered attention. Its molecular structure, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group connected by a conjugated π-bridge, gives rise to significant nonlinear optical properties. However, the very electronic characteristics that make it a promising candidate for electro-optic applications also render it susceptible to photodegradation. Understanding the mechanisms of this degradation and developing strategies to enhance its longevity are critical for its practical implementation.
While specific research on this compound is limited, extensive studies on its close structural analogue, 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS), provide crucial insights into its photostability and degradation pathways. The substitution of methyl groups with ethyl groups on the amine donor is not expected to fundamentally alter the primary degradation mechanisms, making the data on DANS a valuable proxy for understanding the behavior of this compound.
1 Optimization of Chromophore Integration in Polymer Matrices
The integration of chromophores like this compound into a polymer matrix is a common strategy for creating robust electro-optic devices. The polymer host provides a stable environment, facilitates the alignment of the chromophores (a prerequisite for macroscopic nonlinear optical activity), and offers protection from environmental factors. However, the interaction between the chromophore and the polymer matrix, as well as the local environment within the polymer, can significantly influence the chromophore's photostability.
Research on DANS-containing polymer films has revealed several key factors that affect photodegradation. Photo-oxidation has been identified as a dominant, though not sole, degradation mechanism. ucf.edu The presence of oxygen in the surrounding atmosphere can increase the degradation rate by up to an order of magnitude compared to an inert nitrogen atmosphere. ucf.edu This suggests that minimizing oxygen permeability in the polymer matrix is a critical aspect of optimizing material longevity.
The temperature of the operating environment also plays a role. Studies on DANS have shown that increasing the temperature from room temperature to 100°C can decrease photostability, albeit by less than an order of magnitude. ucf.edu This indicates that thermal management is another important consideration for devices employing these chromophores.
The method of incorporating the chromophore into the polymer also matters. Two common approaches are creating a "guest-host" system, where the chromophore is physically dispersed in the polymer, or a "side-chain" polymer, where the chromophore is covalently bonded to the polymer backbone. Investigations into DANS have shown that the degradation rate can differ between these two systems, with the side-chain system sometimes exhibiting faster deterioration under certain conditions. ucf.edu
The photodegradation of these chromophores in a polymer matrix is a complex process involving multiple potential pathways. Upon illumination, particularly in the tail of the dominant charge transfer spectral line, photobleaching of the material occurs. ucf.edu This indicates that the degradation process directly affects the electronic states responsible for the material's optical properties. It has been observed that at least two charge transfer states can be photobleached, suggesting the presence of multiple degradation channels. ucf.edu
The following table summarizes the influence of various factors on the photodegradation of DANS in polymer films, which can be extrapolated to understand the behavior of this compound.
| Factor | Observation for DANS in Polymer Matrix | Implication for this compound Longevity |
| Atmosphere | Degradation rate increases by up to 10x in an oxygen atmosphere compared to nitrogen. ucf.edu | Encapsulation in oxygen-barrier materials is crucial. |
| Temperature | Increasing temperature from 25°C to 100°C decreases photostability by less than an order of magnitude. ucf.edu | Thermal management of the device is important. |
| Integration Method | Side-chain polymer systems can exhibit faster degradation than guest-host systems under certain conditions. ucf.edu | The choice of integration method needs to be carefully evaluated. |
| Illumination | Photobleaching of charge transfer peaks occurs upon illumination, with evidence of at least two degradation pathways. ucf.edu | The operational wavelength and light intensity will directly impact material lifetime. |
2 Molecular Design for Increased Resistance to Degradation
Beyond optimizing the chromophore's environment, molecular-level modifications to the chromophore itself present a powerful strategy for enhancing photostability. The inherent susceptibility of push-pull stilbenes to degradation stems from the nature of their excited states and the potential for photoisomerization and photo-oxidation.
Upon photoexcitation, molecules like DANS transition from a neutral ground state to a highly polarized zwitterionic form in the excited state. nih.gov This excited state is the gateway to various relaxation pathways, including fluorescence, trans-cis isomerization, and intersystem crossing to triplet states, which can be highly reactive. nih.gov The surrounding solvent or polymer matrix polarity can significantly influence the competition between these pathways. nih.gov For instance, in polar solvents, both fluorescence and isomerization can be quenched. nih.gov
One of the primary degradation pathways for stilbene-based molecules is trans-cis isomerization around the central carbon-carbon double bond. While this isomerization is a key feature for applications like photoswitching, for nonlinear optical applications where a stable molecular orientation is desired, it represents a degradation pathway.
To combat this, researchers have explored the design of "stiff-stilbenes." These are molecules where the central double bond is part of a cyclic system or is sterically hindered to suppress rotational freedom. This approach can significantly increase the thermal stability of the different isomers and potentially reduce photodegradation by limiting access to isomerization pathways.
Another avenue for molecular design is to modify the electron donor and acceptor groups to influence the excited state properties and reactivity. For instance, substitutions on the phenyl rings can promote or suppress certain decay pathways. It has been noted that nitro group substitution can promote triplet pathways, which can be detrimental due to the reactivity of triplet states. nih.gov Conversely, modifying the amino group can alter the energy barrier for C=C torsion, thereby slowing down the isomerization process. nih.gov
While specific synthetic modifications to this compound for enhanced stability are not widely reported, the general principles derived from studies of related chromophores provide a clear roadmap. Future research in this area will likely focus on strategies such as:
Steric Hindrance: Introducing bulky groups near the central double bond to inhibit trans-cis isomerization.
Bridging: Creating a cyclic structure that incorporates the stilbene backbone to physically prevent rotation.
Modification of Donor/Acceptor Strength: Tuning the electron-donating and -withdrawing properties to alter the excited-state potential energy surface and favor non-degradative decay channels.
Introduction of Photostabilizing Moieties: Attaching functional groups that can quench reactive excited states or inhibit photo-oxidation reactions.
By pursuing these molecular design strategies, it may be possible to develop next-generation push-pull chromophores based on the this compound framework with significantly improved material longevity for demanding optical applications.
Future Research Directions and Emerging Paradigms
Development of Novel Derivatives with Tailored Electronic and Photophysical Properties
Future research will likely focus on the rational design and synthesis of novel DEANS derivatives to fine-tune their electronic and photophysical properties for specific applications. The inherent versatility of the stilbene (B7821643) scaffold allows for systematic modifications to enhance desired characteristics.
Key strategies for developing new derivatives include:
Modification of Donor and Acceptor Groups: Replacing the diethylamino group with other alkylamino moieties or introducing stronger donor groups could further enhance the intramolecular charge transfer (ICT) character, potentially leading to larger hyperpolarizabilities. Similarly, substituting the nitro group with alternative electron-accepting units can modulate the emission and absorption spectra.
Extension of the π-Conjugated System: Incorporating additional unsaturated bonds or aromatic rings into the stilbene backbone can red-shift the absorption and emission wavelengths, a desirable trait for applications in photonics and biophotonics.
Introduction of Steric Hindrance: The strategic placement of bulky substituents can influence the planarity of the molecule in its ground and excited states. This can affect the quantum yields of fluorescence and photoisomerization, providing a mechanism to control the energy dissipation pathways.
The following table outlines potential modifications and their expected impact on the photophysical properties of DEANS derivatives.
| Modification | Expected Impact on Properties | Potential Applications |
| Stronger Donor/Acceptor Groups | Increased intramolecular charge transfer, enhanced nonlinear optical response | Electro-optic modulators, optical data storage |
| Extended π-Conjugation | Red-shifted absorption/emission, increased two-photon absorption cross-section | Bioimaging, photodynamic therapy |
| Steric Hindrance | Altered fluorescence quantum yield, control over photoisomerization | Molecular switches, sensors |
Integration of 4'-Diethylamino-4-nitrostilbene into Multifunctional Hybrid Materials
A significant frontier in materials science is the development of multifunctional hybrid materials that combine the unique properties of organic chromophores like DEANS with the robust and versatile nature of inorganic or polymeric matrices. The integration of DEANS into such systems is a promising direction for creating advanced materials with synergistic functionalities.
Future research in this area will likely explore:
Polymer-Based Composites: DEANS can be incorporated into various polymer matrices either as a guest dopant or as a covalently attached pendant group. Such composites could exhibit enhanced processability and mechanical stability while retaining the NLO properties of the chromophore. Research will focus on optimizing the polymer host and the chromophore concentration to maximize the electro-optic coefficient and long-term stability.
Inorganic-Organic Hybrid Nanostructures: The incorporation of DEANS into or onto inorganic nanostructures, such as silica (B1680970) nanoparticles, quantum dots, or metal-organic frameworks (MOFs), can lead to novel materials with combined optical, electronic, and sensing capabilities. For instance, DEANS-functionalized nanoparticles could be used as targeted probes in biomedical imaging.
Self-Assembled Monolayers and Thin Films: The creation of highly ordered thin films of DEANS or its derivatives on various substrates is crucial for the fabrication of practical electro-optic devices. Techniques such as Langmuir-Blodgett deposition and layer-by-layer assembly will be refined to achieve precise control over the molecular orientation and packing density.
Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
A comprehensive understanding of the photophysical and photochemical processes that govern the behavior of DEANS is essential for its rational application. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate dynamics of its excited states.
Future investigations will likely employ:
Ultrafast Transient Absorption Spectroscopy: This technique can probe the excited-state dynamics of DEANS on femtosecond to picosecond timescales, providing insights into the rates of intramolecular charge transfer, photoisomerization, and intersystem crossing.
Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime and anisotropy decay, researchers can gain information about the local environment of the chromophore and the dynamics of solvent relaxation around the excited-state dipole.
Vibrational Spectroscopies (Raman and Infrared): These techniques can provide structural information about DEANS in both its ground and excited electronic states, helping to correlate molecular structure with photophysical properties.
Single-Molecule Spectroscopy: Studying individual DEANS molecules can reveal heterogeneities in their photophysical behavior that are obscured in ensemble measurements, providing a more detailed picture of the underlying mechanisms.
Refinement of Computational Models for Predictive Material Design
Computational chemistry is an indispensable tool for understanding the structure-property relationships of molecules like DEANS and for guiding the design of new materials with enhanced performance. The continued refinement of theoretical models will be crucial for accelerating the discovery and development process.
Future efforts in this domain will concentrate on:
High-Level Quantum Chemical Calculations: The use of sophisticated ab initio and density functional theory (DFT) methods will provide more accurate predictions of the electronic structure, absorption and emission spectra, and nonlinear optical properties of DEANS and its derivatives.
Multiscale Modeling: Combining quantum mechanical calculations on the chromophore with classical molecular dynamics simulations of its environment (e.g., a polymer matrix or solvent) will enable a more realistic description of the behavior of DEANS in complex systems.
Machine Learning and Artificial Intelligence: AI-driven approaches can be employed to screen large virtual libraries of potential DEANS derivatives, identifying candidates with optimal properties for specific applications and accelerating the materials discovery pipeline.
The following table summarizes key computational parameters and their relevance to understanding DEANS.
| Computational Parameter | Significance |
| Ground and Excited State Geometries | Provides insights into structural changes upon photoexcitation. |
| Vertical Excitation Energies | Correlates with the position of the main absorption band. |
| Oscillator Strengths | Relates to the intensity of electronic transitions. |
| Dipole Moments | Crucial for understanding solvatochromism and nonlinear optical properties. |
| First Hyperpolarizability (β) | A key indicator of the second-order nonlinear optical response. |
Exploration of DEANS in Emerging Technologies Beyond Current Applications
While the primary interest in DEANS has been for its nonlinear optical properties, its unique photophysics opens the door to a range of other emerging technologies. Future research will explore the application of DEANS in novel and unconventional domains.
Potential emerging applications include:
Optically Bistable Devices: The significant difference in dipole moment between the ground and excited states of DEANS makes it a candidate for use in optically bistable devices, which are essential components for all-optical signal processing and computing.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of DEANS to its local environment could be exploited to develop sensors for detecting changes in polarity, viscosity, or the presence of specific analytes.
Data Storage: The photoisomerization of DEANS could be harnessed for high-density optical data storage, where information is written and read using light.
Solar Energy Conversion: Push-pull chromophores are being investigated for their potential use in dye-sensitized solar cells (DSSCs), where they can act as light-harvesting antennas.
The continued exploration of this compound and its derivatives promises to yield not only a deeper fundamental understanding of push-pull systems but also a new generation of advanced materials with tailored properties for a wide array of cutting-edge technologies.
Q & A
Q. Methodological guidelines include :
- Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry environment to slow degradation .
- Handling : Use gloves compliant with EN 374 standards and local exhaust ventilation to avoid inhalation of aerosols .
- Contamination prevention : Avoid contact with oxidizing agents or high temperatures, which may induce decomposition .
Advanced: How can experimental designs differentiate between one-photon and two-photon photodegradation mechanisms in this compound?
Key approaches involve:
- Wavelength-controlled irradiation : Compare degradation rates under visible (one-photon) vs. near-infrared (two-photon) light .
- Power dependence analysis : Linear vs. quadratic relationships between incident light intensity and degradation rate confirm the absorption mechanism .
- Lifetime testing : Monitor device performance under pulsed vs. continuous irradiation to assess operational stability (Table 1) .
Q. Table 1: Photodegradation Trends in this compound
| Wavelength Range | Mechanism | Quantum Efficiency | Device Lifetime (Hours) |
|---|---|---|---|
| Visible (400–700 nm) | One-photon | High | <500 (unstable) |
| Near-infrared (>800 nm) | Two-photon | Lower | ~100–300 |
Advanced: Why do quantum efficiencies of chromophore degradation vary with excitation wavelength, and what are the implications?
Variations arise from excited-state dynamics :
- Visible light excites singlet states, leading to rapid isomerization or bond cleavage .
- Near-infrared two-photon absorption accesses higher-energy states, inducing slower but cumulative degradation .
Implications : Device longevity is highly wavelength-dependent, necessitating tailored irradiation protocols for optoelectronic applications .
Advanced: How can researchers resolve contradictions in reported operational lifetimes of stilbene-based electro-optic devices?
Discrepancies often stem from:
- Inconsistent irradiation conditions : Standardize light sources (e.g., laser vs. broadband) and intensity calibration .
- Material purity : Degradation rates vary with impurities; enforce HPLC validation for batch consistency .
- Environmental factors : Control humidity and oxygen levels during testing to isolate photodegradation effects .
Methodological: What techniques identify decomposition products of this compound under illumination?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects nitroso derivatives and fragmented aromatic byproducts .
- FT-IR Spectroscopy : Identifies carbonyl or amine oxidation products via characteristic vibrational bands .
- X-ray Diffraction (XRD) : Monitors crystallinity loss in thin films during prolonged irradiation .
Advanced: Can computational models predict the excited-state behavior of this compound under varied irradiation?
Density Functional Theory (DFT) and time-dependent DFT simulate:
- Charge-transfer states influencing photostability .
- Transition dipole moments for predicting two-photon absorption cross-sections .
Validation : Compare simulated spectra with experimental UV-Vis/fluorescence data to refine parameters .
Notes
- References like and prioritize peer-reviewed studies and SDSs from reputable suppliers (TCI America).
- Avoided consumer-focused topics (e.g., pricing) and emphasized lab-scale methodology.
- Data tables synthesize trends from photodegradation studies, though exact values require experimental replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
